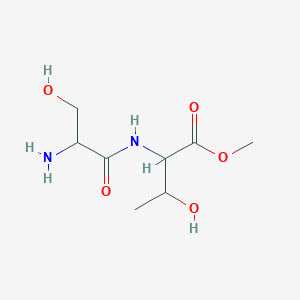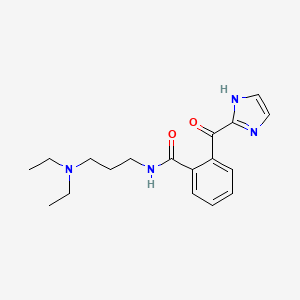
N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Benzamide Group: The benzamide group can be introduced through the reaction of the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Diethylamino Group: The diethylamino group can be attached via nucleophilic substitution using diethylamine and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Diethylamino)propyl)-2-(1H-imidazole-2-carbonyl)benzamide: shares structural similarities with other benzamide derivatives and imidazole-containing compounds.
Benzamides: Known for their diverse biological activities, including antipsychotic and antiemetic properties.
Imidazole Derivatives: Widely studied for their antimicrobial, antifungal, and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Conclusion
This compound is a compound of significant interest due to its potential applications in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
| 62366-89-6 | |
Fórmula molecular |
C18H24N4O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C18H24N4O2/c1-3-22(4-2)13-7-10-21-18(24)15-9-6-5-8-14(15)16(23)17-19-11-12-20-17/h5-6,8-9,11-12H,3-4,7,10,13H2,1-2H3,(H,19,20)(H,21,24) |
Clave InChI |
GNHSTICXLMYONE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


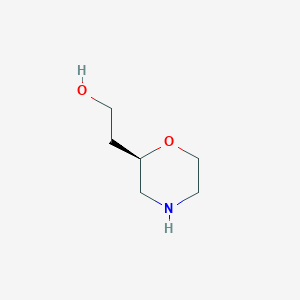
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)

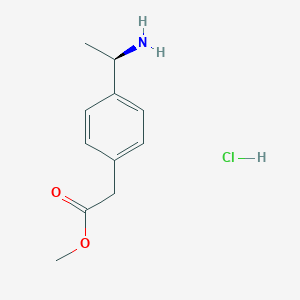
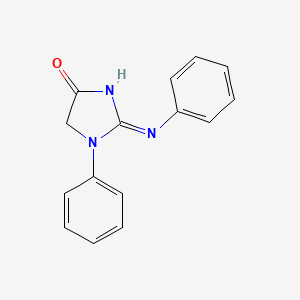
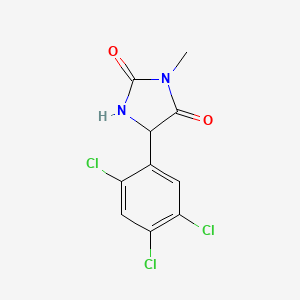

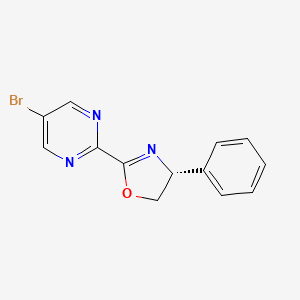
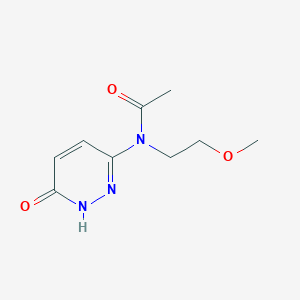
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
